molecular formula C5H10S B3057194 Diethyl thioketone CAS No. 7740-30-9

Diethyl thioketone

Cat. No. B3057194
CAS RN: 7740-30-9
M. Wt: 102.2 g/mol
InChI Key: KAYZWQWACCVBRJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Thia-Diels–Alder Reactions : Diethyl thioketone can undergo thia-Diels–Alder reactions with nonactivated 1,3-dienes, leading to the formation of 2H-thiopyrans. These reactions involve diradical intermediates and are stereoconvergent .
  • Oxidation Reactions : Treatment of diethyl thioketone with m-chloroperbenzoic acid (m-CPBA) oxidizes the C=C bond and the sulfur atom in the six-membered ring .
  • Other Cycloadditions : Diethyl thioketone reacts with diverse 1,3-dienes, and its diaryl derivatives are considered “superdienophiles” in certain reactions .

Scientific Research Applications

Reduction and Cleavage Reactions

Diethyl thioketone is involved in reactions that can lead to the reduction of aromatic ketones or thioketones. For instance, certain aromatic ketones or thioketones react with phenylphosphine, leading to the reduction of ketones and the production of various phosphonodithioate or phosphonotrithioate compounds. This process involves the cleavage of carbon-carbon single and double bonds in specific substrates like 10,10′-bianthrone (Tamano & Koketsu, 1985).

Role in Organic Matter Sulfurization

Thioketones, such as diethyl thioketone, are likely intermediates in the reduction of ketones and aldehydes to thiols by hydrogen sulfide ions. This reaction is significant in the natural sulfurization of organic matter in sediments, where the reduction likely proceeds via a thiophilic addition mechanism (Schneckenburger, Adam, & Albrecht, 1998).

Chemical Synthesis and Reactions

Diethyl thioketone has applications in the synthesis of complex organic compounds. For example, it can act as a reactive thioketone in various chemical reactions, including cycloadditions and interactions with other organic compounds to form new structures with potential pharmaceutical or industrial applications. This includes the formation of 5,6-dihydro-2H-thiopyrans and sulfanes via specific reactions with other organic substrates (Kirby & McGregor, 1990), (Mlostoń, Obijalska, Urbaniak, & Heimgartner, 2008).

Photochemical Reactions

Diethyl thioketone participates in photochemical reactions, such as the formation of stable transient free-radicals. These reactions are important in understanding the behavior of thioketones under various conditions and can have implications in fields like photochemistry and materials science (Kito & Ohno, 1973).

properties

IUPAC Name

pentane-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-3-5(6)4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYZWQWACCVBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541248
Record name Pentane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl thioketone

CAS RN

7740-30-9
Record name Pentane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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